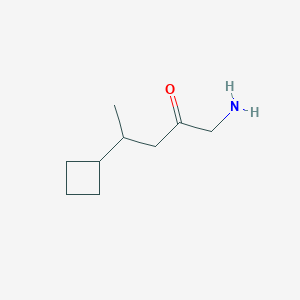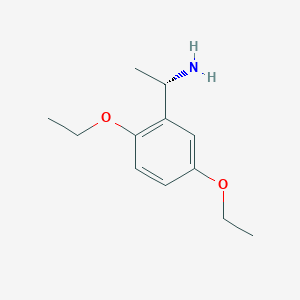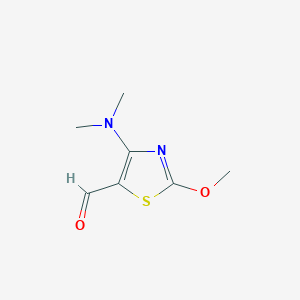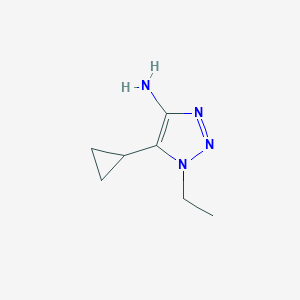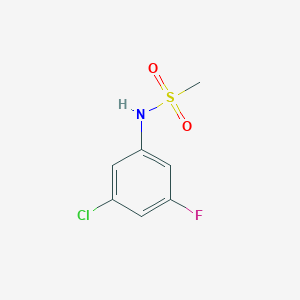
5-Butoxy-2-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-2-hydrazinylpyridine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a butoxy group and a hydrazinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-2-hydrazinylpyridine typically involves the reaction of a pyridine halide with hydrazine hydrate in the presence of a solvent. One common method includes mixing pyridine halide A with hydrazine hydrate and a solvent I, such as N,N-dimethylpropanolamine, which acts as an acid-binding agent . The reaction is promoted under basic conditions with mixed catalysts to improve selectivity and reaction speed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Butoxy-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The butoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Butoxy-2-hydrazinylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylpyridine: A closely related compound with similar chemical properties but lacking the butoxy group.
3-Chloro-2-hydrazinylpyridine: Another derivative with a chloro substituent instead of a butoxy group.
Uniqueness
5-Butoxy-2-hydrazinylpyridine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with other molecules and its overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(5-butoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-6-13-8-4-5-9(12-10)11-7-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) |
Clave InChI |
YAQORZLHLICJQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CN=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

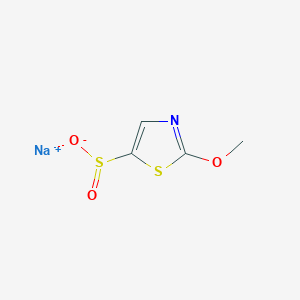
![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
